2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide
Overview
Description
2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H12FN3O2 . It has been developed for potential use in scientific experiments and research studies.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a methoxypyridinyl group and a fluorine atom . The molecular weight is 261.25 g/mol .Scientific Research Applications
Pyridine Nucleosides Synthesis
Research involving 2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide contributes to the synthesis of pyridine nucleosides, which are related to 5-fluorocytosine, a significant compound in medical chemistry. The process involves the dealkylation of 4-amino-5-fluoro-2-methoxypyridine, leading to derivatives that serve as model compounds for structural proofs and further chemical synthesis. These steps are crucial for developing nucleoside analogs with potential therapeutic applications (Nesnow & Heidelberger, 1975).
Met Kinase Inhibition
Another study showcases the derivative's role in creating potent and selective Met kinase inhibitors, which are vital in cancer therapy. Modifications at specific positions of the pyridine and pyridone rings enhanced enzyme potency and aqueous solubility, leading to analogs that demonstrated complete tumor stasis in certain cancer models. This research is a significant step toward developing new cancer therapies with improved efficacy and safety profiles (Schroeder et al., 2009).
Alzheimer's Disease Research
The compound has also been utilized in the development of selective molecular imaging probes for Alzheimer's disease. Specifically, it has been used in PET imaging to quantify serotonin receptor densities in the brains of Alzheimer's patients, providing valuable insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Synthesis of Neuroleptic Drugs
Additionally, the compound's derivatives have been synthesized and evaluated for their neuroleptic activity, showing significant potential in the treatment of psychosis with fewer side effects compared to traditional drugs. This research contributes to the development of safer and more effective psychiatric medications (Iwanami et al., 1981).
Properties
IUPAC Name |
2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-13-11(3-2-6-16-13)17-12(18)9-7-8(14)4-5-10(9)15/h2-7H,15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWZPTXEAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.